molecular formula C7H7FN2O4S B13641198 4-Fluoro-2-methyl-5-nitrobenzenesulfonamide

4-Fluoro-2-methyl-5-nitrobenzenesulfonamide

Katalognummer: B13641198
Molekulargewicht: 234.21 g/mol
InChI-Schlüssel: YYNKYQVPMDEFGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C7H7FN2O4S It is a derivative of benzene, featuring a fluorine atom, a methyl group, a nitro group, and a sulfonamide group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom using a fluorinating agent such as N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production methods for 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors to ensure efficient mixing and heat transfer, reducing reaction times and improving yields.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products

    Reduction: 4-amino-2-methyl-5-nitrobenzene-1-sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-fluoro-2-carboxy-5-nitrobenzene-1-sulfonamide.

Wissenschaftliche Forschungsanwendungen

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Wirkmechanismus

The mechanism of action of 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide depends on its application. For instance, as an antimicrobial agent, it may inhibit bacterial growth by interfering with the synthesis of essential biomolecules. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components.

Vergleich Mit ähnlichen Verbindungen

4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide can be compared with similar compounds such as:

    2-fluoro-4-methyl-5-nitrobenzene-1-sulfonamide: Similar structure but different positions of the substituents.

    4-fluoro-2-methyl-1-nitrobenzene: Lacks the sulfonamide group.

    4-fluoro-2-methyl-5-nitrobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

The uniqueness of 4-fluoro-2-methyl-5-nitrobenzene-1-sulfonamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7FN2O4S

Molekulargewicht

234.21 g/mol

IUPAC-Name

4-fluoro-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C7H7FN2O4S/c1-4-2-5(8)6(10(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H2,9,13,14)

InChI-Schlüssel

YYNKYQVPMDEFGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.